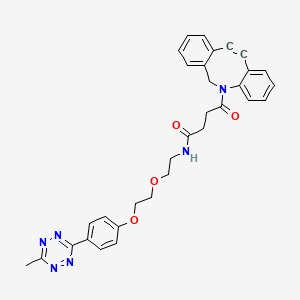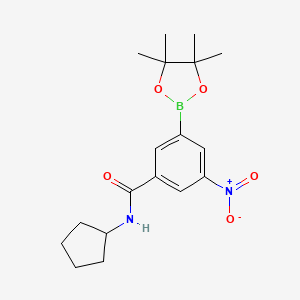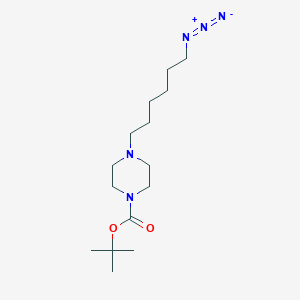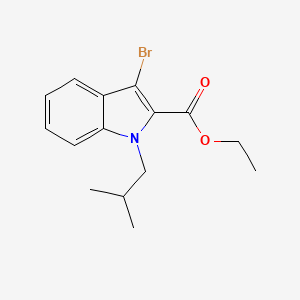
Ethyl 3-bromo-1-isobutyl-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-bromo-1-isobutyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 3rd position, an isobutyl group at the 1st position, and an ethyl ester group at the 2nd position of the indole ring. The unique structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromo-1-isobutyl-1H-indole-2-carboxylate typically involves the bromination of an indole derivative followed by esterification. One common method is the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core . The bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator . The final step involves esterification with ethanol in the presence of an acid catalyst to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis. The bromination and esterification steps are carefully monitored to prevent over-bromination and ensure complete conversion to the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-bromo-1-isobutyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Ethanol and Acid Catalyst: Used for esterification reactions.
Hydrochloric Acid or Sodium Hydroxide: Used for ester hydrolysis.
Major Products Formed
Substitution Products: Various substituted indoles depending on the nucleophile used.
Oxidation Products: Indole-2,3-diones.
Reduction Products: Indolines.
Hydrolysis Products: Carboxylic acids.
Applications De Recherche Scientifique
Ethyl 3-bromo-1-isobutyl-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of ethyl 3-bromo-1-isobutyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and the indole ring play crucial roles in binding to enzymes or receptors, leading to biological effects. The compound may inhibit specific enzymes or modulate receptor activity, resulting in therapeutic outcomes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Ethyl 3-bromo-1-isobutyl-1H-indole-2-carboxylate is unique due to the presence of the isobutyl group at the 1st position, which can influence its biological activity and chemical reactivity. This structural feature distinguishes it from other indole derivatives and may contribute to its specific applications in research and industry .
Propriétés
Formule moléculaire |
C15H18BrNO2 |
|---|---|
Poids moléculaire |
324.21 g/mol |
Nom IUPAC |
ethyl 3-bromo-1-(2-methylpropyl)indole-2-carboxylate |
InChI |
InChI=1S/C15H18BrNO2/c1-4-19-15(18)14-13(16)11-7-5-6-8-12(11)17(14)9-10(2)3/h5-8,10H,4,9H2,1-3H3 |
Clé InChI |
OZFIKGYGCVDZPN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C2=CC=CC=C2N1CC(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(2-Methylpropyl)piperidin-4-yl]propanoic acid](/img/structure/B13724126.png)


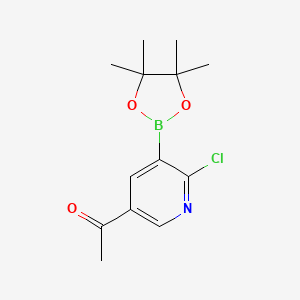
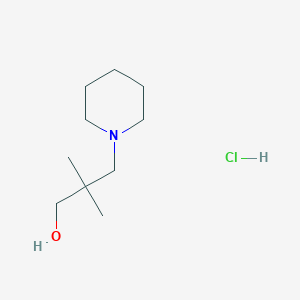
![3'-Fluoro-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13724160.png)

![3-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13724175.png)
